molecular formula C10H14N2O3 B12932920 Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B12932920
M. Wt: 210.23 g/mol
InChI Key: RGJVVYXQFAPUTE-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a cyclopropylmethoxy group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

Uniqueness

Methyl 3-(cyclopropylmethoxy)-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 5-(cyclopropylmethoxy)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-12-8(10(13)14-2)5-9(11-12)15-6-7-3-4-7/h5,7H,3-4,6H2,1-2H3

InChI Key

RGJVVYXQFAPUTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OCC2CC2)C(=O)OC

Origin of Product

United States

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